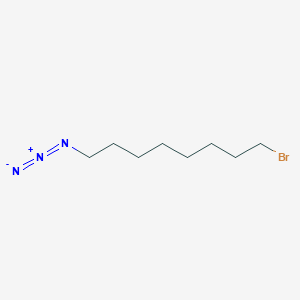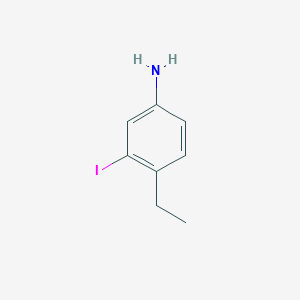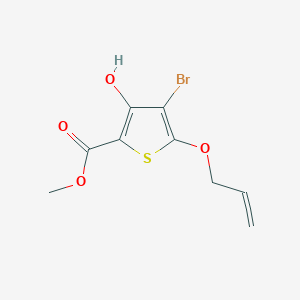
Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an allyloxy group, a bromine atom, and a hydroxyl group attached to the thiophene ring, along with a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a thiophene derivative, followed by the introduction of the allyloxy group and the hydroxyl group through nucleophilic substitution and oxidation reactions, respectively. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a de-brominated thiophene derivative.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the hydroxyl group allows it to participate in various biochemical reactions. It may act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(allyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-(allyloxy)-4-iodo-3-hydroxythiophene-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Methyl 5-(allyloxy)-4-fluoro-3-hydroxythiophene-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs
Eigenschaften
Molekularformel |
C9H9BrO4S |
|---|---|
Molekulargewicht |
293.14 g/mol |
IUPAC-Name |
methyl 4-bromo-3-hydroxy-5-prop-2-enoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H9BrO4S/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h3,11H,1,4H2,2H3 |
InChI-Schlüssel |
BBDFFXAULUZHKS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(S1)OCC=C)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12078971.png)
![1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B12078982.png)


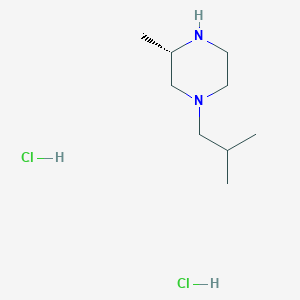


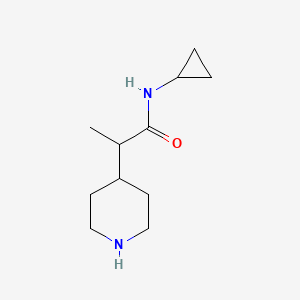
![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)


